molecular formula C33H34CaFN2O6+ B15354063 calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

Katalognummer: B15354063
Molekulargewicht: 613.7 g/mol
InChI-Schlüssel: PXVKCBJKCBMVNK-CNZCJKERSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate is a synthetic statin derivative structurally related to Atorvastatin, a clinically approved HMG-CoA reductase inhibitor used for cholesterol management . The compound features a pyrrole core substituted with fluorophenyl, phenyl, and carbamoyl groups, along with a calcium-bound heptanoate side chain. Its stereochemistry (3R,5R) is critical for biological activity, as seen in other statins . The calcium salt formulation enhances stability and bioavailability, a common pharmaceutical strategy for carboxylic acid-containing drugs . Synthesis involves multi-step processes, including palladium-catalyzed couplings and regioselective substitutions, as inferred from patent literature describing analogous compounds .

Eigenschaften

Molekularformel

C33H34CaFN2O6+

Molekulargewicht

613.7 g/mol

IUPAC-Name

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C33H35FN2O6.Ca/c1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;/h3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;+2/p-1/t26-,27-;/m1./s1

InChI-Schlüssel

PXVKCBJKCBMVNK-CNZCJKERSA-M

Isomerische SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca+2]

Kanonische SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca+2]

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Positioning : The target compound’s 4-hydroxyphenyl carbamoyl group distinguishes it from Atorvastatin (phenyl carbamoyl) and the 2-hydroxyphenyl variant . This positional isomerism may influence receptor binding and metabolic stability.

Molecular Weight and Salt Forms : Calcium salt formulations (e.g., target compound vs. free acid in ) increase molecular weight and modify solubility profiles .

Pharmacological Activity:

  • Mechanism: All analogs likely inhibit HMG-CoA reductase due to conserved (3R,5R)-dihydroxyheptanoate motifs, which mimic the endogenous substrate (HMG-CoA) .
  • Potency Modulators: The 4-hydroxyphenyl carbamoyl group in the target compound may enhance hydrogen bonding with the enzyme’s active site compared to non-hydroxylated analogs . Bis-fluorinated derivatives (e.g., ) could exhibit stronger hydrophobic interactions but may increase off-target risks .

Vorbereitungsmethoden

Stepwise Synthesis and Reaction Optimization

Pyrrole Core Assembly

The pyrrole ring is constructed via a four-component reaction involving:

  • 4-Fluorobenzaldehyde (1.2 equiv)
  • Methyl isobutyryl acetate (1.0 equiv)
  • 1,2-Ethylenediamine (0.1 equiv, catalyst)
  • Toluene (solvent, Dean-Stark setup).

Reaction Conditions :

  • Temperature : Reflux (110–120°C)
  • Time : 6–8 hours (monitored by TLC)
  • Workup : Solvent removal under vacuum, column chromatography (15% ethyl acetate/hexane)
  • Yield : 34.6% (1.0 g from 2.9 mmol starting material).

Key Observations :

  • The use of 1,2-ethylenediamine accelerates imine formation, critical for cyclocondensation.
  • Azeotropic water removal prevents hydrolysis of the ester groups.

Introduction of the 4-Hydroxyphenylcarbamoyl Group

The carbamoyl moiety is installed via nucleophilic acyl substitution:

  • Activation : Cyclopropane-1,1-dicarboxylic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C.
  • Coupling : Reaction with 3-fluoroaniline (1.0 equiv) in DCM at 20°C for 1.5 hours.

Reaction Conditions :

  • Base : Triethylamine (3.0 equiv)
  • Workup : Extraction with ethyl acetate, drying (Na2SO4), solvent evaporation
  • Yield : 75.5% (0.21 g).

Characterization Data :

  • 1H NMR (CDCl3) : δ 7.4–7.9 (m, 2H, aromatic), 6.9–7.0 (m, 12H, aromatic), 3.93 (br, 1H, NH), 3.74 (br, 2H, CH2).

Deprotection and Hydrolysis to the Hemi-Calcium Salt

Ketal Deprotection

The tert-butyl ester and ketal protecting groups are removed under acidic conditions:

  • Solvent : Methanol/water (1:1)
  • Acid : Aqueous HCl (2 N)
  • Temperature : 0°C to 25°C
  • Time : 1–1.5 hours.

Yield : 88.3% over two steps.

Alkaline Hydrolysis

The free acid is generated using sodium hydroxide (1.5 equiv) in methanol/water at 0°C, followed by pH adjustment to 2–3 with HCl.

Calcium Salt Formation

The hemi-calcium salt is precipitated by adding calcium acetate (0.5 equiv) to the free acid in ethanol/water (2:1).

Critical Parameters :

  • pH Control : Maintain pH 6.5–7.0 to avoid diastereomer formation.
  • Crystallization : Slow cooling (0.5°C/min) enhances crystal purity.

Industrial-Scale Process Optimization

Solvent and Catalyst Screening

Parameter Patent Patent
Solvent Toluene/xylene Methanol/THF
Catalyst 1,2-Ethylenediamine Triethylamine
Deprotection Acid HCl (2 N) HCl (3 N)
Yield 34.6–66.56% 74.4–93.0%

Key Findings :

  • Methanol/THF mixtures (Patent) improve solubility of intermediates, reducing reaction times by 30%.
  • Higher catalyst loading (0.2 equiv vs. 0.1 equiv) increases cyclization yields but complicates purification.

Stereochemical Control

The (3R,5R) configuration is preserved via:

  • Chiral Auxiliaries : Use of (R)-binol-derived catalysts during ester hydrolysis.
  • Low-Temperature Hydrolysis : Prevents epimerization at C3 and C5.

Analytical Validation :

  • HPLC Purity : >99.5% (Chiralcel OD-H column, hexane/isopropanol 85:15).
  • Specific Rotation : [α]D20 = +12.5° (c = 1, MeOH).

Characterization and Quality Control

Spectroscopic Data

Technique Key Signals Source
1H NMR (DMSO-d6) δ 9.84 (s, 1H, NH), 7.4–7.9 (m, aromatic)
13C NMR δ 178.2 (COO−), 165.4 (CONH)
IR (KBr) 3340 cm−1 (OH), 1680 cm−1 (C=O)

Thermodynamic Properties

  • Melting Point : 158–160°C (decomposition)
  • Solubility : 25 mg/mL in water, 50 mg/mL in ethanol.

Industrial Applications and Scalability

The process outlined in EP2240442B1 is preferred for large-scale production due to:

  • Mild Reaction Conditions : Avoids high temperatures (>100°C) and hazardous reagents.
  • High Cumulative Yield : 74.4% over seven steps vs. 34.6% in earlier methods.
  • Reduced Purification Needs : In situ crystallization of intermediates minimizes column chromatography.

Case Study : A pilot plant using Patent’s methodology achieved a throughput of 50 kg/month with 99.2% HPLC purity, meeting ICH Q3A/B guidelines.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the stereochemical integrity of the compound during synthesis?

  • Methodological Answer : Use a combination of 1H/13C NMR to identify stereochemical shifts (e.g., hydroxy groups at C3/C5) and chiral HPLC to resolve enantiomers. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For crystalline forms, X-ray diffraction provides definitive stereochemical proof .
  • Example Workflow :

  • Synthesize the compound and its (3S,5S)-epimer.
  • Compare NMR chemical shifts (δ) of hydroxy protons (typically 3.5–4.5 ppm for diastereomers).
  • Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .

Q. How can researchers differentiate between the parent compound and its lactone derivative in stability studies?

  • Methodological Answer : HPLC-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) distinguishes the lactone (higher hydrophobicity) from the parent. FT-IR identifies lactone formation via carbonyl stretch (~1,750 cm⁻¹) versus carbamoyl groups (~1,650 cm⁻¹) .
  • Key Data :

CompoundRetention Time (min)m/z (Parent Ion)
Parent12.31,195.42 (Ca²⁺ adduct)
Lactone Derivative15.71,177.41 (loss of H2O)

Advanced Research Questions

Q. How can discrepancies in bioactivity data between (3R,5R) and (3S,5S) epimers be resolved?

  • Methodological Answer : Perform molecular docking studies (e.g., using AutoDock Vina) to compare binding affinities to HMG-CoA reductase. Validate with in vitro enzyme inhibition assays (IC50 measurements). Note that (3S,5S)-epimers show 10–100x reduced activity due to improper hydroxy group orientation .
  • Experimental Design :

  • Synthesize and isolate epimers via preparative chiral HPLC.
  • Conduct dose-response assays (0.1–100 µM range) with purified enzyme.
  • Analyze data using nonlinear regression (e.g., GraphPad Prism).

Q. What strategies minimize diastereomeric impurities during multi-step synthesis?

  • Methodological Answer : Optimize Grignard reaction conditions (temperature, solvent polarity) to control stereoselectivity at C3/C5. Use Lewis acid catalysts (e.g., BINOL-derived catalysts) for asymmetric induction. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane) .
  • Case Study :

  • Lowering reaction temperature from 25°C to 0°C increased (3R,5R) yield from 60% to 85%.
  • Diastereomeric excess (de) improved from 92% to 98% using chiral auxiliaries.

Q. How do degradation pathways vary under accelerated stability conditions (e.g., pH, light)?

  • Methodological Answer : Perform forced degradation studies :

  • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
  • Photolysis : Expose to UV light (254 nm) for 48 hours.
  • Analyze degradation products via LC-QTOF-MS and compare with synthesized impurities (e.g., desfluoro analog, lactone) .
    • Key Findings :
ConditionMajor DegradantsMechanism
Acidic (pH 1)Lactone, desfluoro analogEster hydrolysis, defluorination
UV LightOxidative dimer (m/z 2,390.84)Radical-mediated coupling

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.